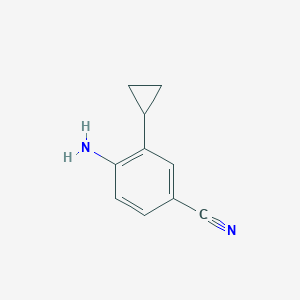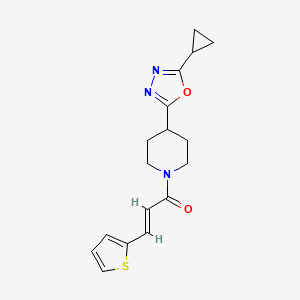![molecular formula C14H17N5OS B2408685 [(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea CAS No. 914636-27-4](/img/structure/B2408685.png)
[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea is a derivative of 4-acylpyrazol-5-one . It is a nonplanar molecule, existing in the keto-amine form .
Synthesis Analysis
The compound was synthesized by refluxing equimolar amounts of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in ethanol . The reaction of this compound with Co (II), Ni (II), and Cu (II) halides gave the corresponding complexes .Molecular Structure Analysis
The molecular structure of the compound was characterized by NMR spectroscopy and single-crystal X-ray structure study . X-ray diffraction analyses of the crystals revealed a nonplanar molecule, existing in the keto-amine form, with intermolecular hydrogen bonding forming a seven-membered ring system .Chemical Reactions Analysis
The compound has the ability to form coordination compounds with a wide range of transition metals . This has been utilized in analytical chemistry, where they have been used as effective chelating and extracting reagents for many metal ions .Physical And Chemical Properties Analysis
The compound crystallizes in the keto form and the carbonyl O atom forms an intramolecular N—H O hydrogen bond with the neighboring NH group . There is also C—H O short contact involving the neighboring phenyl ring .Aplicaciones Científicas De Investigación
Novel Syntheses and Derivatives
- Synthesis of Pyrazolyloxothiazolidine Derivatives : This research demonstrates the synthesis of pyrazolyloxothiazolidine derivatives using 1-substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas, highlighting the application of this compound in creating novel chemical structures (Hassan et al., 2012).
Antibacterial and Antifungal Properties
Antifungal and Antibacterial Studies : A study shows that 4-(2-aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline, synthesized using thiourea, exhibits excellent biocidal properties, indicating its potential in antimicrobial applications (Youssef et al., 2008).
Antimicrobial Activities of Azetidinone Derivatives : Another research highlights the synthesis of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one and their promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Synthesis and Apoptotic Activity in Cancer Cell Lines : A study focused on designing and synthesizing new pyrazole thiourea chimeric derivatives, revealing their apoptotic effects in human cancer cells, thereby suggesting a potential application in cancer research (Nițulescu et al., 2015).
Applications in Chemistry and Drug Design
Synthesis of Thiazolyl-Pyrazoline Derivatives : Research on synthesizing thiazolyl-pyrazoline derivatives shows their effectiveness as antimicrobial agents, thus highlighting the significance of this compound in the field of drug design and synthesis (Aneja et al., 2011).
Preparation of Novel Derivatives and Biological Activities : A study on the synthesis of pyrazole acyl thiourea derivatives shows their antifungal and anti-TMV activities, emphasizing their potential in pharmaceutical applications (Wu et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the compound crystallizes in the keto form and the carbonyl o atom forms an intramolecular n—h o hydrogen bond with the neighbouring nh group . This could potentially influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to inhibit lipid peroxidation , which is a key biochemical pathway involved in oxidative stress and cellular damage.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Similar compounds have been synthesized in various conditions, and their activities have been evaluated under different environmental conditions .
Propiedades
IUPAC Name |
[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-3-11(16-17-14(15)21)12-9(2)18-19(13(12)20)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H3,15,17,21)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSSMGDBYOBPRY-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)N)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=S)N)/C1C(=NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)

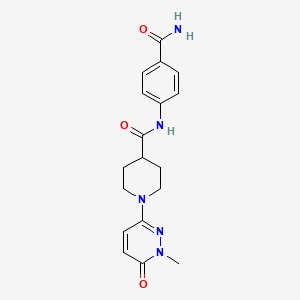

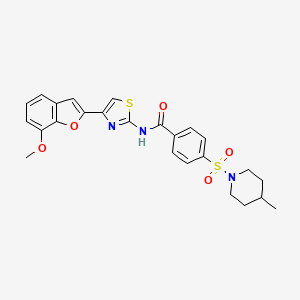

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)
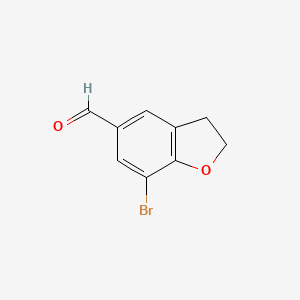

![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)
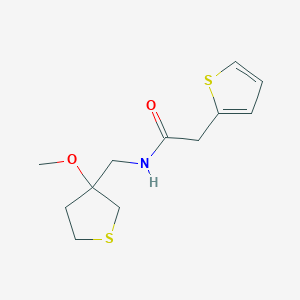
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)
